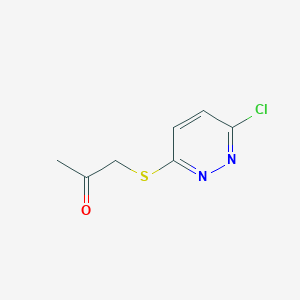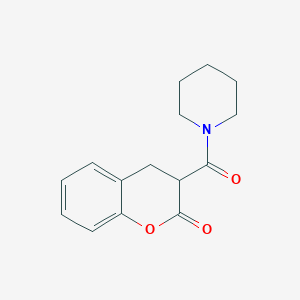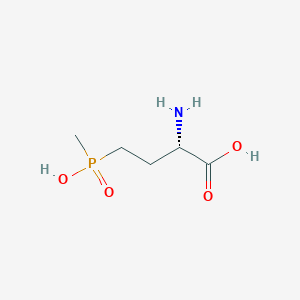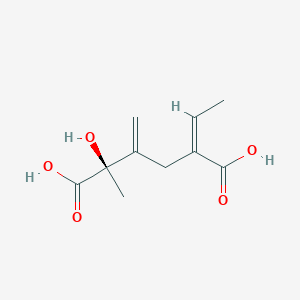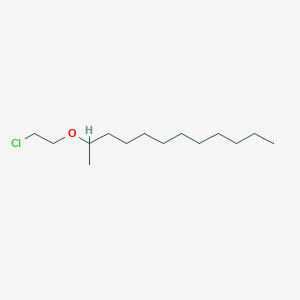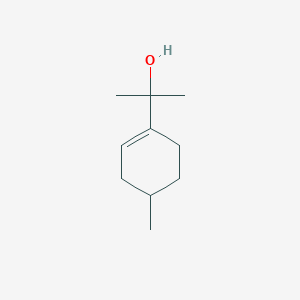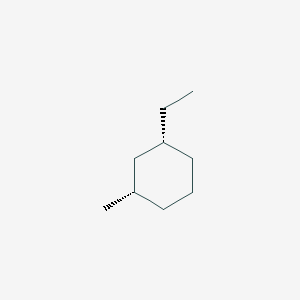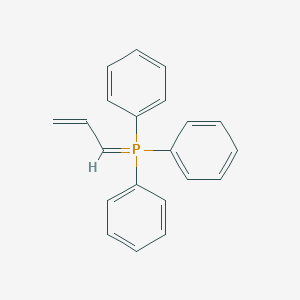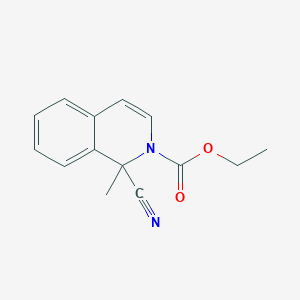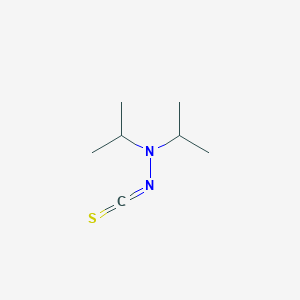
1,1-Diisopropyl-2-(thioxomethylene)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diisopropyl-2-(thioxomethylene)hydrazine, commonly known as Azoxypropane, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique structure that makes it highly reactive and useful in many chemical reactions.
科学研究应用
1,1-Diisopropyl-2-(thioxomethylene)hydrazine has been studied extensively for its potential applications in various scientific fields. It has been used as a reagent in the synthesis of various organic compounds, including heterocycles, carboxylic acids, and alcohols. In addition, this compound has been used in the development of new drugs, agrochemicals, and materials science.
作用机制
The mechanism of action of 1,1-Diisopropyl-2-(thioxomethylene)hydrazine involves the formation of reactive intermediates that can undergo various chemical reactions. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. It can also undergo oxidation-reduction reactions, forming new chemical bonds with other molecules. In addition, 1,1-Diisopropyl-2-(thioxomethylene)hydrazine can undergo cyclization reactions, forming new rings in organic molecules.
生化和生理效应
1,1-Diisopropyl-2-(thioxomethylene)hydrazine has been shown to have various biochemical and physiological effects. It has been studied for its potential anticancer properties, as it can induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant properties, protecting cells from oxidative stress. Furthermore, 1,1-Diisopropyl-2-(thioxomethylene)hydrazine has been studied for its potential neuroprotective effects, as it can protect neurons from damage caused by various toxins.
实验室实验的优点和局限性
1,1-Diisopropyl-2-(thioxomethylene)hydrazine has several advantages for lab experiments. It is relatively easy to synthesize, and the resulting product is highly pure. In addition, this compound has a unique structure that makes it highly reactive and useful in many chemical reactions. However, there are also some limitations to using 1,1-Diisopropyl-2-(thioxomethylene)hydrazine in lab experiments. It can be toxic to cells at high concentrations, and its reactivity can make it difficult to control in some reactions.
未来方向
There are several future directions for research on 1,1-Diisopropyl-2-(thioxomethylene)hydrazine. One area of interest is the development of new drugs based on this compound. It has shown potential as an anticancer and neuroprotective agent, and further research could lead to the development of new therapies for various diseases. In addition, there is potential for using 1,1-Diisopropyl-2-(thioxomethylene)hydrazine in the development of new materials, such as polymers and coatings. Finally, further research could focus on the synthesis of new derivatives of 1,1-Diisopropyl-2-(thioxomethylene)hydrazine, which could have unique properties and potential applications in various scientific fields.
Conclusion
In conclusion, 1,1-Diisopropyl-2-(thioxomethylene)hydrazine is a highly reactive and versatile compound that has been extensively studied for its potential applications in various scientific fields. Its unique structure and reactivity make it useful in many chemical reactions, and it has shown potential as an anticancer and neuroprotective agent. Further research could lead to the development of new drugs and materials based on this compound, and the synthesis of new derivatives could lead to the discovery of new properties and potential applications.
合成方法
The synthesis of 1,1-Diisopropyl-2-(thioxomethylene)hydrazine involves the reaction of isopropylamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrazine hydrate to yield the desired compound. This method has been widely used in the laboratory to produce high yields of pure 1,1-Diisopropyl-2-(thioxomethylene)hydrazine.
属性
CAS 编号 |
17709-98-7 |
|---|---|
产品名称 |
1,1-Diisopropyl-2-(thioxomethylene)hydrazine |
分子式 |
C7H14N2S |
分子量 |
158.27 g/mol |
IUPAC 名称 |
N-isothiocyanato-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C7H14N2S/c1-6(2)9(7(3)4)8-5-10/h6-7H,1-4H3 |
InChI 键 |
BZZWPSFJQCKQAD-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)N=C=S |
规范 SMILES |
CC(C)N(C(C)C)N=C=S |
同义词 |
N-Isothiocyanato-N-isopropyl-1-methylethanamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)


![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)
